molecular formula C26H26N2O5 B12008546 2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 765274-34-8

2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12008546
CAS No.: 765274-34-8
M. Wt: 446.5 g/mol
InChI Key: YQOZEXTXDPYBCR-WPWMEQJKSA-N
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Description

2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes ethoxy groups, a methylbenzoyl moiety, and a carbohydrazonoyl linkage. Its molecular formula is C26H26N2O5, and it has a molecular weight of 446.508 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 2-Ethoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 2-Ethoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific substitution pattern and the presence of ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

765274-34-8

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C26H26N2O5/c1-4-31-21-13-11-20(12-14-21)26(30)33-23-15-10-19(16-24(23)32-5-2)17-27-28-25(29)22-9-7-6-8-18(22)3/h6-17H,4-5H2,1-3H3,(H,28,29)/b27-17+

InChI Key

YQOZEXTXDPYBCR-WPWMEQJKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3C)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3C)OCC

Origin of Product

United States

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